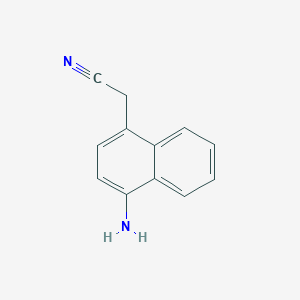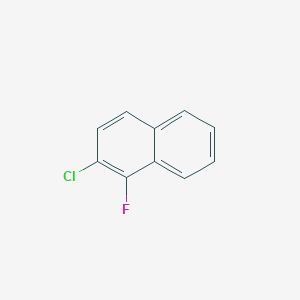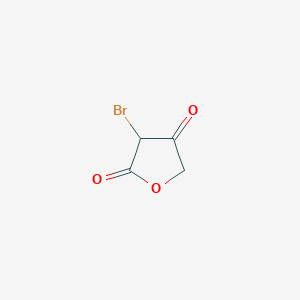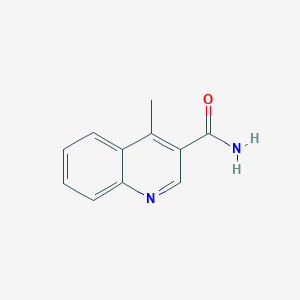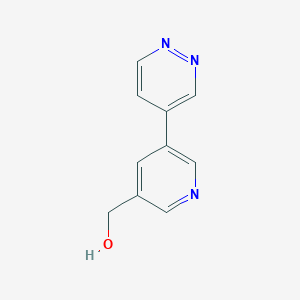
(5-(Pyridazin-4-yl)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Pyridazin-4-yl)pyridin-3-yl)methanol is a heterocyclic compound that features both pyridazine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol typically involves the formation of the pyridazine and pyridine rings followed by their coupling. One common method involves the reaction of pyridazine derivatives with pyridine derivatives under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to link the two heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated synthesis techniques and green chemistry approaches to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Pyridazin-4-yl)pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridazine or pyridine rings.
Substitution: Functional groups on the pyridazine or pyridine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the heterocyclic rings .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(Pyridazin-4-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its heterocyclic structure provides stability and reactivity that are valuable in various industrial processes .
Wirkmechanismus
The mechanism of action of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules that feature pyridazine and pyridine rings. Examples include:
Uniqueness
What sets (5-(Pyridazin-4-yl)pyridin-3-yl)methanol apart from these similar compounds is its specific combination of functional groups and ring structures. This unique arrangement provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1346687-49-7 |
|---|---|
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
(5-pyridazin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H9N3O/c14-7-8-3-10(5-11-4-8)9-1-2-12-13-6-9/h1-6,14H,7H2 |
InChI-Schlüssel |
NAGUNGPNTFQBBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC=C1C2=CN=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)
![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)

![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)
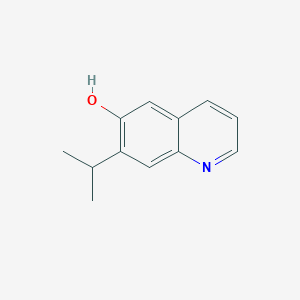

![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)
